gamma-HCH 13C6

Vue d'ensemble

Description

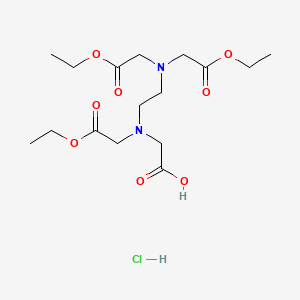

Gamma-Hch 13C6, also known as Lindane , is an organochlorine chemical and an isomer of hexachlorocyclohexane . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . It is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . In humans, Lindane affects the nervous system, liver, and kidneys, and may well be a carcinogen .

Synthesis Analysis

The chemical was originally synthesized in 1825 by Faraday . It was named after the Dutch chemist Teunis van der Linden (1884–1965), the first to isolate and describe γ-hexachlorcyclohexane in 1912 . The γ isomer was identified as the key active component in the mixture which had hitherto been tested .

Molecular Structure Analysis

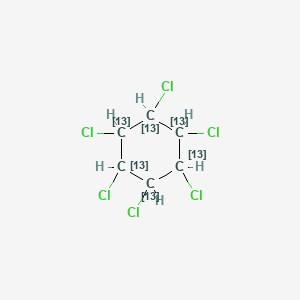

The molecular formula of this compound is C6H6Cl6 . The molecular weight is 296.79 . The structure of this compound is characterized by the arrangement of chlorine atoms .

Chemical Reactions Analysis

Hexachlorocyclohexane (HCH) is a combination of five isomers, sharing the same chemical composition but differing in the arrangement of chlorine atoms . Among these isomers, alpha-HCH, beta-HCH, and gamma-HCH are the most prevalent .

Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H6Cl6 . The molecular weight is 296.79 . The structure of this compound is characterized by the arrangement of chlorine atoms .

Mécanisme D'action

Target of Action

Gamma-Hexachlorocyclohexane 13C6, also known as Lindane, primarily targets the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in the nervous system as it is responsible for reducing neuronal excitability .

Mode of Action

Lindane interacts with the GABA receptor, specifically the GABA A receptor-chloride channel complex at the picrotoxin binding site . This interaction blocks the GABA-gated chloride channel, which leads to a reduction in neuronal inhibition . As a result, there is hyperexcitation of the central nervous system .

Biochemical Pathways

The aerobic degradation pathway of Lindane has been extensively studied in bacterial strain Sphingobium japonicum . Lindane is transformed to 2,5-dichlorohydroquinone through sequential reactions catalyzed by LinA, LinB, and LinC . Then, 2,5-dichlorohydroquinone is further metabolized by LinD, LinE, LinF, LinGH, and LinJ to succinyl-CoA and acetyl-CoA, which are metabolized in the citrate/tricarboxylic acid cycle .

Pharmacokinetics

Lindane is metabolized by the hepatic cytochrome P-450 oxygenase system . It has a protein binding of 91% and an elimination half-life of 18 hours . These properties impact the bioavailability of Lindane, affecting how much of the drug reaches its site of action.

Action Environment

Lindane’s action, efficacy, and stability can be influenced by environmental factors. For example, it has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . Its use has been banned or restricted in many countries due to concerns about its toxicity and long persistence in upland soil . Despite this, it is still allowed to be used as a second-line pharmaceutical treatment for lice and scabies .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using gamma-Hch 13C6 in laboratory experiments include its availability, low cost, and ease of use. Additionally, it is relatively non-toxic and has a low vapor pressure, making it suitable for use in closed systems. However, this compound is a persistent organic pollutant, meaning it can accumulate in the environment over time. Additionally, it has been linked to adverse health effects in humans, making it unsuitable for use in certain experiments.

Orientations Futures

Future research on gamma-Hch 13C6 should focus on understanding its mechanisms of action and the potential health risks associated with exposure. Additionally, research should focus on developing methods to reduce the environmental impact of this compound. This could include developing methods to reduce its persistence in the environment, or developing bioremediation techniques to remove it from contaminated sites. Additionally, research should focus on developing methods to detect and monitor this compound in the environment, as well as developing methods to quantify its levels in humans and animals. Finally, research should focus on developing alternative insecticides that are less toxic and less persistent than this compound.

Applications De Recherche Scientifique

Analyse environnementale

Le gamma-HCH 13C6 est largement utilisé dans l'analyse environnementale, en particulier pour détecter et quantifier la présence de lindane, un pesticide, dans divers écosystèmes. Il sert de référence standard dans les méthodes analytiques telles que la chromatographie en phase gazeuse couplée à la spectrométrie de masse (GC-MS) pour garantir une mesure précise du lindane dans les échantillons environnementaux .

Normes de pesticides/herbicides et de métabolites

Dans le domaine de la recherche sur les pesticides et les herbicides, le this compound est crucial pour le développement et la validation des méthodes analytiques. Il contribue à l'établissement de normes de métabolites qui sont essentielles pour comprendre les voies de dégradation et le devenir environnemental du lindane .

Surveillance des polluants prioritaires

Le this compound aide à la surveillance des polluants prioritaires. Comme le lindane est inscrit à la Convention de Stockholm sur les polluants organiques persistants, le this compound est utilisé pour surveiller ses niveaux dans l'environnement et garantir le respect des réglementations internationales .

Recherche sur les perturbateurs endocriniens

Les chercheurs utilisent le this compound pour étudier les perturbateurs endocriniens en raison de sa similitude structurelle avec le lindane, qui est connu pour ses propriétés de perturbation endocrinienne. Il aide à élucider les mécanismes par lesquels ces composés peuvent affecter les systèmes hormonaux .

Spectrométrie de masse à dilution isotopique (IDMS)

Le this compound est un outil précieux en IDMS, une technique utilisée pour quantifier la concentration de substances dans des mélanges complexes. Il agit comme un standard interne, offrant une haute précision et une grande exactitude dans la quantification du lindane dans la recherche scientifique.

Études de remédiation des sols et des eaux souterraines

Dans l'étude de la remédiation des sols et des eaux souterraines, le this compound est utilisé pour comprendre le comportement du lindane dans les sites contaminés. Il aide à évaluer l'efficacité de diverses technologies de remédiation et stratégies pour décontaminer les zones polluées par le HCH .

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1([13CH]([13CH]([13CH]([13CH]([13CH]1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104215-85-2 | |

| Record name | 104215-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1511371.png)

![Mannitol,d-,[1-3H(N)]](/img/structure/B1511388.png)

![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)

![3-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1511408.png)